2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one
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Overview
Description
“2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one” is a chemical compound with the CAS Number: 128274-04-4 . It has a molecular weight of 177.63 and its IUPAC name is 4-(chloroacetyl)-2-methylmorpholine . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes, was synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes using glacial acetic acid as a catalyst .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12ClNO2/c1-6-5-9(2-3-11-6)7(10)4-8/h6H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 177.63 and its molecular formula is C7H12ClNO2 .Scientific Research Applications
Synthesis and Characterization
- The compound 2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one has been utilized in various synthetic and characterization studies. For instance, it's used as a starting material or intermediate in the synthesis of complex organic compounds. One example is the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, which is a key intermediate for the synthesis of prothioconazole, an agricultural fungicide. This process was optimized for industrial application, indicating the compound's relevance in practical chemical synthesis (Ji et al., 2017).
Physicochemical Studies
- Physicochemical studies also incorporate this compound, especially in exploring molecular structures and reactions. For instance, studies on the properties of similar compounds, such as 1,2-bisazolylethanes, have been conducted to understand their chemical properties, which can have implications for the use of this compound in various chemical applications (Torres et al., 1988).
Application in Organic Synthesis
- The compound finds extensive application in organic synthesis, particularly in the formation of amides and esters. Its derivatives are used as efficient condensing agents leading to these products. This showcases its versatility and importance in organic chemistry, especially in synthesizing essential compounds for various industrial and research applications (Kunishima et al., 1999).
Role in Catalytic Activity
- Additionally, it is relevant in studies exploring catalytic activities. The compound's derivatives are examined for their roles in facilitating reactions, further underscoring its utility in research focused on catalysis and reaction mechanisms. These applications are crucial for developing new catalysts and understanding reaction dynamics in both academic and industrial settings (Raja & Therrien, 2014).
Safety and Hazards
The compound has been classified with the GHS pictograms GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-chloro-1-(2-methylmorpholin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-6-5-9(2-3-11-6)7(10)4-8/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHYMIAUTVSZNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128274-04-4 |
Source
|
Record name | 2-chloro-1-(2-methylmorpholin-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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